molecular formula C20H13ClFN7O2 B2561244 6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207058-18-1

6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2561244
CAS No.: 1207058-18-1
M. Wt: 437.82
InChI Key: JAYJRJRDIMEUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H13ClFN7O2 and its molecular weight is 437.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing derivatives of triazolo[4,5-d]pyrimidines due to their potential biological activities. For instance, studies have developed methods for synthesizing analogues with modifications to enhance their pharmacological profiles. These synthetic efforts often involve multi-step reactions, aiming to introduce specific functional groups that could affect the compound's bioactivity (Kelley et al., 1995; El-Agrody et al., 2001).

Biological Activities

  • Anticonvulsant Activity: Some studies have investigated the anticonvulsant properties of triazolo[4,5-d]pyrimidine derivatives. These compounds have been evaluated for their effectiveness against seizures in animal models, with modifications to the core structure aimed at improving activity and specificity (Kelley et al., 1995).
  • Antimicrobial Activity: Researchers have synthesized various triazolo[4,5-d]pyrimidine derivatives to assess their antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, showing varying degrees of inhibition. The modifications to the triazolo[4,5-d]pyrimidine core aim to enhance antimicrobial efficacy and broaden the spectrum of activity (El-Agrody et al., 2001; Lahmidi et al., 2019).
  • Anticancer Activity: A significant area of research involves evaluating the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. Studies focus on understanding their mechanism of action, including tubulin inhibition, and their ability to overcome multidrug resistance in cancer cells. These findings suggest a promising avenue for developing new anticancer agents with unique modes of action (Zhang et al., 2007).

Properties

IUPAC Name

6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-15-4-2-1-3-14(15)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-5-7-13(22)8-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJRJRDIMEUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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